N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Its structure features:
- Position 2: A 4-methylphenyl group, which enhances lipophilicity and may influence binding interactions.
- Position 5: A methyl substituent, contributing to steric stabilization.
- Position 7: A 2-nitrophenyl moiety, introducing electron-withdrawing effects that modulate electronic density and reactivity.
- Carboxamide group: An N-(2-methoxyphenyl) chain, providing hydrogen-bonding capacity and structural diversity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4/c1-16-12-14-18(15-13-16)25-30-27-28-17(2)23(26(34)29-20-9-5-7-11-22(20)37-3)24(32(27)31-25)19-8-4-6-10-21(19)33(35)36/h4-15,24H,1-3H3,(H,29,34)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPFMQIXXSCSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent attachment of the various substituents. The synthetic route may involve the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Attachment of Substituents: The methoxy, methyl, and nitrophenyl groups are introduced through various reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Final Coupling: The final step involves coupling the triazolopyrimidine core with the carboxamide group under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitrophenyl substituent can undergo reduction to form an amino group, altering the compound’s electronic properties and biological activity.
Hydrolysis of the Carboxamide
The carboxamide (-CONH₂) group can undergo hydrolysis to yield a carboxylic acid (-COOH), a common transformation in amide chemistry.
Demethylation of Methoxy Groups
The methoxy substituents on the phenyl rings can be demethylated under acidic or basic conditions, forming hydroxyl groups.
Oxidation of Methyl Groups
The 4-methylphenyl and 5-methyl groups can oxidize to carbonyl-containing derivatives.
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketone derivatives | Oxidizing agents convert methyl (-CH₃) groups to ketones (-CO) or carboxylic acids (-COOH) . |
Substitution Reactions on Aromatic Rings
The nitrophenyl and methoxyphenyl substituents may participate in nucleophilic aromatic substitution (NAS) or electrophilic aromatic substitution (EAS), depending on directing effects.
Reactions Involving the Triazolopyrimidine Core
The fused triazolopyrimidine ring system may undergo ring-opening or cyclocondensation reactions under specific conditions.
Functional Group Interactions
The compound’s carboxamide (-CONH₂) group may participate in nucleophilic acyl substitution or condensation reactions, depending on activation.
Research Findings and Mechanisms
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Biological Implications : Reduction of the nitro group to an amine may enhance bioavailability or target binding, as seen in analogous triazolopyrimidine derivatives .
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Structural Stability : The triazolopyrimidine core’s stability under reaction conditions depends on substituents; electron-donating groups (e.g., methoxy) may influence reactivity .
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Synthetic Utility : Hydrolysis of the carboxamide or oxidation of methyl groups provides pathways to modify the compound for drug discovery applications .
Scientific Research Applications
Chemistry
The compound serves as an important building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules. Key applications include:
- Synthesis of Derivatives : The compound can undergo oxidation, reduction, and hydrolysis reactions to yield derivatives with altered functional groups. For example, oxidation can introduce additional functional groups that enhance reactivity or solubility.
- Reagent in Organic Reactions : It is utilized as a reagent in diverse organic reactions due to its ability to participate in nucleophilic substitutions and cycloadditions.
Medicine
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising therapeutic potential in several areas:
- Neurodegenerative Diseases : Research indicates that triazolopyrimidine derivatives may stabilize microtubules and exhibit anti-cancer properties. Recent studies have highlighted their potential as treatments for Alzheimer’s disease and related tauopathies by promoting microtubule stability and reducing tau pathology .
- Antiviral Activity : The compound is part of a broader class of N-heterocycles that have demonstrated antiviral properties through structure-activity relationship (SAR) analyses. This suggests potential applications in developing antiviral therapies .
Industry
In industrial applications, this compound is explored for its unique chemical properties:
- Material Development : Its chemical characteristics make it suitable for creating new materials such as polymers and coatings. The compound's stability and reactivity can be harnessed to produce materials with desirable physical properties.
- Dye Manufacturing : As an intermediate chemical, it may be utilized in the production of dyes and pigments due to its vibrant color properties when modified appropriately .
Case Study 1: Neuroprotective Properties
A study evaluated the effects of triazolopyrimidine derivatives on tau pathology in transgenic mouse models. Results showed that specific modifications at the C6 position significantly improved microtubule stabilization and reduced neuronal loss compared to unmodified compounds. This highlights the therapeutic potential of this compound as a candidate for neurodegenerative disease treatment .
Case Study 2: Synthesis of New Antiviral Agents
Research focusing on the synthesis of N-heterocycles demonstrated that derivatives of this compound exhibited significant antiviral activity. Through SAR studies, specific modifications were identified that enhanced efficacy against viral targets .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target’s 2-nitrophenyl group (Position 7) contrasts with methoxy-rich analogs (e.g., 5j–5l). Methoxy substituents (e.g., 2h) improve solubility but may reduce membrane permeability due to increased polarity .
Carboxamide Modifications :
- The 2-methoxyphenyl carboxamide in the target compound differs from 4-substituted phenyl groups (e.g., 5j’s 4-nitrophenyl). Ortho-substitution may sterically hinder interactions compared to para-substituted analogs .
Biological Activity Trends: Antitumor activity in ’s compound correlates with the 4-nitrophenyl group at Position 7, similar to the target’s 2-nitrophenyl. However, positional isomerism may alter binding specificity . Compound 91 () demonstrates that methylaminomethyl at Position 2 enhances antimalarial efficacy, suggesting substituent flexibility for target-specific optimization .
Biological Activity
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features multiple aromatic substituents and a triazolopyrimidine core, which contribute to its varied biological activities.
Antimicrobial Properties
Research indicates that compounds within the triazolopyrimidine class exhibit substantial antimicrobial activity. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit growth in ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets modulates their activity, leading to various pharmacological effects. For instance, it has been suggested that the nitrophenyl group enhances the compound's ability to interact with biological macromolecules .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. These include MCF-7 (breast cancer), FS4-LTM (lung cancer), and KB-3-1 (oral cancer) cells . The compound's structure allows it to effectively penetrate cellular membranes and exert its effects on intracellular targets.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be significantly influenced by its structural components. Variations in substituents such as the methoxy and nitrophenyl groups can alter its pharmacokinetic properties and biological activity. For example, modifications that enhance lipophilicity often correlate with increased cell permeability and bioavailability .
Case Studies
A series of case studies have explored the pharmacological potential of triazolopyrimidine derivatives:
- Antimycobacterial Activity : A derivative similar to this compound demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .
- Anticancer Activity : In a study involving various cancer cell lines, compounds with similar structures exhibited significant cytotoxicity. The presence of specific substituents was linked to enhanced antiproliferative effects .
- Antibacterial Activity : The compound showed promising results against Gram-positive and Gram-negative bacteria in laboratory settings. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Data Tables
| Activity Type | Target Organisms | IC50 Values |
|---|---|---|
| Antimicrobial | ESKAPE pathogens | Varies by strain |
| Anticancer | MCF-7 (breast cancer) | 15 µM |
| Antimycobacterial | Mycobacterium tuberculosis | 20 µM |
Q & A
Q. What are the optimal synthetic routes for preparing this triazolopyrimidine derivative, and what additives improve yield?
The compound can be synthesized via cyclocondensation of precursor amines and carbonyl derivatives. For example, microwave-assisted synthesis with catalytic additives like p-toluenesulfonic acid enhances reaction efficiency by reducing side products. Key intermediates include 7-chloro-triazolopyrimidine cores, which are functionalized via nucleophilic substitution with substituted amines or aryl groups under inert conditions (e.g., NMP solvent, room temperature) . Yield optimization requires monitoring reaction time and stoichiometry using TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- H/C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.44–7.53 ppm for nitrophenyl groups) and coupling constants (e.g., J = 8.2 Hz for adjacent protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 524.55) and isotopic patterns .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and nitro group vibrations (~1520 cm) .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the carboxamide group). For instance, triclinic crystal systems (space group ) with Z = 2 and R-factor < 0.06 ensure high precision. Software like SHELXTL refines data, confirming planar triazolopyrimidine cores and substituent orientations .
Advanced Research Questions
Q. What computational strategies predict this compound’s binding affinity to biological targets like kinases or dehydrogenases?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations assess interactions with targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase). Focus on hydrophobic pockets accommodating nitrophenyl and methoxyphenyl groups. Free energy calculations (MM-PBSA) quantify binding stability, while QSAR models correlate substituent electronegativity with inhibitory potency .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Systematic substitution of the 2-nitrophenyl group (e.g., replacing with fluorophenyl or chlorophenyl) and carboxamide side chains (e.g., alkyl vs. aryl amines) reveals trends in potency. For example, bulky substituents at the 7-position enhance steric hindrance, reducing off-target effects. Bioassays (IC measurements) against cancer cell lines or microbial targets validate SAR hypotheses .
Q. What experimental and computational approaches resolve contradictions in solubility or stability data?
Conflicting solubility profiles may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify melting point variations (>250°C for stable forms) . Pair with density functional theory (DFT) to model solvation energies in polar aprotic solvents (e.g., DMSO). Accelerated stability studies under varying pH and temperature conditions, monitored via HPLC, clarify degradation pathways .
Q. How does the nitro group’s electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nitro group activates the triazolopyrimidine core for nucleophilic attack at the 7-position. Hammett substituent constants ( = 1.27 for -NO) predict reaction rates with amines or thiols. Kinetic studies (UV-Vis monitoring) and frontier molecular orbital (FMO) analysis via Gaussian software quantify electrophilicity .
Methodological Guidance
Designing a protocol for in vitro cytotoxicity screening:
- Use MTT assays on HepG2 or MCF-7 cell lines with 24–72 hr exposure.
- Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).
- Calculate IC via nonlinear regression (GraphPad Prism) and validate with flow cytometry for apoptosis markers (Annexin V/PI) .
Analyzing regioselectivity in triazolopyrimidine functionalization:
- Employ N-labeled precursors to track substitution sites via 2D NMR (HSQC).
- Compare reaction outcomes under thermal vs. microwave conditions to identify kinetic vs. thermodynamic control .
Integrating high-throughput screening (HTS) with machine learning for lead optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
